5-Methoxypyrido[2,3-d]pyridazine

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Medicinal chemists lose weeks constructing fused pyridopyridazine cores from scratch. This pre-built scaffold with a C-5 methoxy group eliminates that bottleneck. - **Direct SAR exploration**: Derivative at C-5 to optimize FER tyrosine kinase potency/selectivity without re-synthesizing the core. - **CNS probe development**: Starting point for GABA(A) receptor subtype-selective ligands. - **Immediate utility**: Methoxy group is linker-ready for biotinylated or fluorescent probes. Supplied with batch-specific HPLC/LCMS data.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 56525-92-9
Cat. No. B13939861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrido[2,3-d]pyridazine
CAS56525-92-9
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=NC2=CN=N1
InChIInChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)5-10-11-8/h2-5H,1H3
InChIKeyNJHURJLQAMUPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxypyrido[2,3-d]pyridazine: Kinase & CNS Research Scaffold


5-Methoxypyrido[2,3-d]pyridazine (CAS 56525-92-9) is a fused bicyclic heterocycle, specifically a pyrido[2,3-d]pyridazine bearing a methoxy group at the 5-position. This core scaffold is a privileged structure in medicinal chemistry, with its isomers and derivatives showing activity against a range of targets including FER tyrosine kinase, GABAA receptors, and phosphodiesterases (PDEs) [1]. Its molecular formula is C8H7N3O, with a molecular weight of 161.16 g/mol . Physicochemical data, including predicted density (1.266 g/cm³) and boiling point (386.1°C at 760 mmHg), are available , establishing baseline parameters for handling and formulation.

Fused pyrido[2,3-d]pyridazine core for kinase and CNS target engagement research
5-Methoxy substituent as a modifiable handle for SAR derivatization at C-5
Defined starting point for FER kinase inhibitor optimization or GABAA ligand design

Why Pyrido[2,3-d]pyridazine Cannot Be Replaced


Simple pyridazine or pyridine analogs cannot replicate the structural and electronic properties of the fused pyrido[2,3-d]pyridazine system. The annelation of the pyridine ring onto the pyridazine core fundamentally alters the molecule's electronics, tautomeric behavior, and spatial presentation of substituents. This difference is critical for target engagement: for instance, the pyrido[2,3-d]pyridazine scaffold has been specifically designed as a ligand for the benzodiazepine binding site of GABAA receptors, a function not observed for monocyclic pyridazines [1]. Similarly, in kinase inhibition, the core is essential for achieving the necessary binding pose, with derivatization at the 5-position being a key driver of potency and selectivity against the FER tyrosine kinase [2]. The presence and position of the methoxy group at the 5-position on this specific fused scaffold, as in 5-Methoxypyrido[2,3-d]pyridazine, provides a unique vector for further synthetic elaboration or direct biological interaction that simpler structures cannot offer.

Monocyclic pyridazine or pyridine analogs may not replicate the annelation-driven electronics and tautomeric behavior required for GABAA benzodiazepine site recognition
The C-5 methoxy group is a critical SAR vector for kinase potency; replacement scaffolds may lack this derivatization handle
The fused core may be essential for achieving the kinase binding pose; substitution could alter spatial presentation of substituents and target selectivity

5-Methoxypyrido[2,3-d]pyridazine: Defined SAR Starting Point


5-Methoxy Group: Modifiable Handle for SAR

The 5-methoxy substituent on the pyrido[2,3-d]pyridazine scaffold provides a crucial, modifiable handle for further synthesis, differentiating it from unsubstituted or differently substituted cores. The C-5 position on the pyrido-pyridazinone template has been identified as a critical vector for optimizing both potency and kinase selectivity [1]. While specific IC50 or GI50 data for the 5-methoxy analog is not reported in the primary literature for the final compounds, its structure represents an intermediate stage in the SAR development of potent FER kinase inhibitors. For example, the core pyrido-pyridazinone template from which it is derived has produced inhibitors with IC50 values as low as 0.5 nM (compound 1, DS21360717) [2]. Further optimization at the C-5 position, the site of the methoxy group, led to compound 17c (DS08701581), which demonstrated improved bioavailability and tumor growth inhibition [1]. Thus, 5-Methoxypyrido[2,3-d]pyridazine serves as a well-defined and modifiable starting point, enabling medicinal chemists to explore SAR from a known, data-supported vector.

5-Methoxy SAR handle
Class-level
Parent template achieves FER IC50 of 0.5 nM; C-5 derivatization reported to improve bioavailability and in vivo tumor model response
SAR-defined intermediate for FER kinase inhibitor design
Data from parent template; direct IC50 for 5-methoxy analog not reported
Medicinal Chemistry Process Chemistry Scaffold Synthesis

Fused Core as a GABA-A Receptor Ligand

The pyrido[2,3-d]pyridazine scaffold is a validated core for GABAA receptor benzodiazepine binding site ligands [1]. This is a specific, class-level biological activity not shared by simpler monocyclic heterocycles. The SAR within this class has been explored, with 2,3,8-trisubstituted pyrido[2,3-d]pyridazines being identified as high-affinity ligands [2]. The 5-methoxy group on this specific scaffold positions it for further modification to potentially achieve subtype selectivity (e.g., for α2/3 receptors) which is a key goal for developing non-sedating anxiolytics [3].

GABA-A ligand scaffold
Class-level
Pyrido[2,3-d]pyridazine scaffold is a validated class for GABAA benzodiazepine site ligands; monocyclic analogs lack this activity
Entry point to pharmacologically validated CNS chemical space
Specific binding affinity for 5-methoxy analog not reported
Neuroscience CNS Drug Discovery GABA Receptors

5-Methoxypyrido[2,3-d]pyridazine Drug Discovery Applications


Kinase Inhibitor Optimization & Scaffold Hopping

Medicinal chemists can use 5-Methoxypyrido[2,3-d]pyridazine as a key intermediate for synthesizing focused libraries of FER or other tyrosine kinase inhibitors. As demonstrated, derivatization at the C-5 position is crucial for improving both potency and selectivity [1]. This compound offers a pre-functionalized scaffold, allowing for efficient exploration of structure-activity relationships (SAR) at this critical vector without needing to construct the entire fused ring system from scratch for each new analog.

CNS Anxiolytic and Sedative Lead Generation

Given the established role of the pyrido[2,3-d]pyridazine core as a GABAA receptor ligand [2], 5-Methoxypyrido[2,3-d]pyridazine serves as an ideal starting point for designing novel compounds targeting this receptor. Researchers can build upon this scaffold to explore subtype-selective agonists, with the goal of developing non-sedating anxiolytics or other CNS therapeutics.

Chemical Biology Tool Compound Synthesis

The compound can be used to create a variety of biotinylated or fluorescent probes. The methoxy group can be readily converted to a free phenol or further functionalized to attach a linker. Such probes are invaluable for target identification, affinity chromatography, and cellular imaging studies to elucidate the biological roles of kinases or GABAA receptor subtypes.

Application
Selection Property
Validation Focus
FER kinase inhibitor optimization
C-5 modifiable scaffold; reported kinase template
Kinase potency and selectivity profiling
GABAA receptor modulator research
Fused core as GABAA ligand scaffold
Binding affinity and subtype selectivity assays
Chemical biology probe synthesis
Methoxy group convertible to linker attachment
Target engagement and cellular imaging studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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